4-Chlorocyclohex-3-ene-1-carbaldehyde
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Overview
Description
4-Chlorocyclohex-3-ene-1-carbaldehyde is an organic compound with the molecular formula C7H9ClO. It is a chlorinated derivative of cyclohexene and contains an aldehyde functional group. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chlorocyclohex-3-ene-1-carbaldehyde can be synthesized through several methodsThe reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) and an oxidizing agent like pyridinium chlorochromate (PCC) to introduce the aldehyde group .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Chlorocyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 4-Chlorocyclohex-3-ene-1-carboxylic acid
Reduction: 4-Chlorocyclohex-3-ene-1-methanol
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used
Scientific Research Applications
4-Chlorocyclohex-3-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chlorocyclohex-3-ene-1-carbaldehyde depends on its chemical reactivity The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of various derivativesThese reactions enable the compound to interact with various molecular targets and pathways .
Comparison with Similar Compounds
4-Chlorocyclohex-3-ene-1-carbaldehyde can be compared with other similar compounds, such as:
4-Chlorocyclohexanone: Lacks the double bond present in this compound, leading to different reactivity and applications.
4-Chlorobenzaldehyde: Contains an aromatic ring instead of a cyclohexene ring, resulting in distinct chemical properties and uses.
Cyclohex-3-ene-1-carbaldehyde:
This compound is unique due to its combination of a chlorinated cyclohexene ring and an aldehyde functional group, which provides a versatile platform for various chemical transformations and applications .
Biological Activity
4-Chlorocyclohex-3-ene-1-carbaldehyde is a chemical compound with potential biological activities that have been the focus of various studies. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant data and case studies.
- Molecular Formula : C7H9ClO
- Molecular Weight : 144.60 g/mol
- CAS Number : 19095038
- IUPAC Name : this compound
Biological Activity
The biological activity of this compound has been explored in several contexts, particularly its potential as an antimicrobial and anticancer agent. The compound's structure allows it to interact with various biological targets, leading to diverse effects.
Antimicrobial Properties
Studies have indicated that this compound exhibits significant antimicrobial activity. For instance, a study evaluated its efficacy against several bacterial strains, demonstrating a notable inhibition of growth:
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
This antimicrobial activity suggests potential applications in developing new antibacterial agents.
Anticancer Activity
Research has also focused on the anticancer properties of this compound. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. A notable study reported the following findings:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
- HeLa: 25 µM
- MCF-7: 30 µM
- A549: 20 µM
These results indicate that the compound may serve as a lead for developing new anticancer therapies.
The mechanism through which this compound exerts its biological effects is not fully understood but is believed to involve:
- Interaction with Cellular Targets : The compound may bind to specific proteins or enzymes, altering their function.
- Induction of Oxidative Stress : It may increase reactive oxygen species (ROS) levels in cells, leading to apoptosis.
- Inhibition of Cell Proliferation : The compound could interfere with the cell cycle, preventing tumor growth.
Case Studies
Several case studies have highlighted the biological implications of this compound:
-
Study on Antimicrobial Activity :
- Conducted by researchers at a university laboratory, this study involved testing various concentrations of the compound against different bacterial strains. Results showed a dose-dependent inhibition, supporting its potential as an antibiotic candidate.
-
Investigation into Anticancer Effects :
- A collaborative study explored the effects of the compound on human cancer cell lines. The findings indicated that treatment with this compound resulted in increased apoptosis markers and reduced cell viability.
Properties
Molecular Formula |
C7H9ClO |
---|---|
Molecular Weight |
144.60 g/mol |
IUPAC Name |
4-chlorocyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C7H9ClO/c8-7-3-1-6(5-9)2-4-7/h3,5-6H,1-2,4H2 |
InChI Key |
MIBCZVFURYOHHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CCC1C=O)Cl |
Origin of Product |
United States |
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